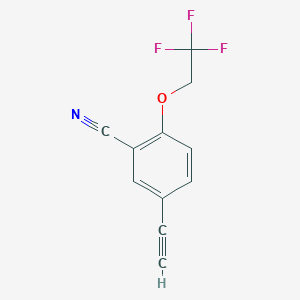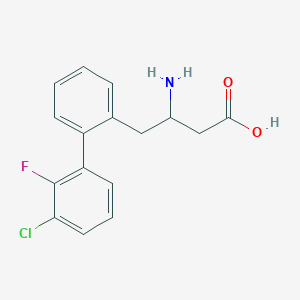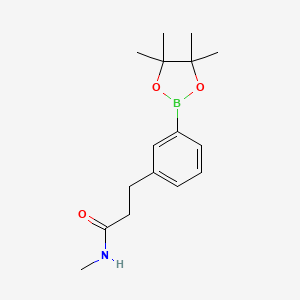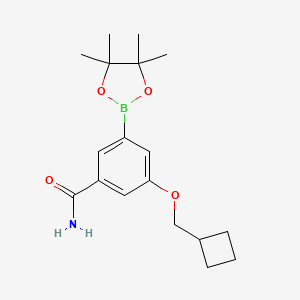
5-Ethynyl-2-(2,2,2-trifluoro-ethoxy)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-(2,2,2-trifluoro-ethoxy)-benzonitrile: is an organic compound characterized by the presence of an ethynyl group, a trifluoroethoxy group, and a benzonitrile moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(2,2,2-trifluoro-ethoxy)-benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(2,2,2-trifluoroethoxy)benzonitrile and ethynyl derivatives.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: Palladium catalysts, such as palladium acetate, are often employed to facilitate the coupling reactions.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethynyl group in 5-Ethynyl-2-(2,2,2-trifluoro-ethoxy)-benzonitrile can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities due to its unique chemical structure.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Specialty Chemicals: Used in the production of specialty chemicals with specific applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(2,2,2-trifluoro-ethoxy)-benzonitrile is largely dependent on its chemical structure. The ethynyl group can participate in various chemical reactions, while the trifluoroethoxy group imparts electron-withdrawing properties, influencing the reactivity of the compound. The nitrile group can act as a nucleophile or electrophile in different reaction contexts.
Comparison with Similar Compounds
5-Ethynyl-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
5-Ethynyl-2-(2,2,2-trifluoro-ethoxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness:
Reactivity: The presence of the nitrile group in 5-Ethynyl-2-(2,2,2-trifluoro-ethoxy)-benzonitrile makes it more reactive in certain chemical reactions compared to its aldehyde or carboxylic acid analogs.
Applications: The unique combination of functional groups in this compound allows for a broader range of applications in organic synthesis and materials science.
Properties
Molecular Formula |
C11H6F3NO |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
5-ethynyl-2-(2,2,2-trifluoroethoxy)benzonitrile |
InChI |
InChI=1S/C11H6F3NO/c1-2-8-3-4-10(9(5-8)6-15)16-7-11(12,13)14/h1,3-5H,7H2 |
InChI Key |
NVXLMWZASAQYJM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B15339973.png)






![(1R,3aR,4aR,6R,8aR,9S,9aS)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid](/img/structure/B15340023.png)


![1,3-Bis(1,1-dimethylethyl) 2-[6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]imidodicarbonate](/img/structure/B15340036.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B15340042.png)
![N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B15340061.png)
